6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride
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Overview
Description
6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is a chemical compound with a unique structure that includes a benzothiazole ring
Mechanism of Action
Target of Action
The primary targets of 6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor , inhibiting both CK2 and GSK3β . This simultaneous inhibition is essential to prevent PTEN deactivation more efficiently . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in this dual kinase inhibition .
Biochemical Pathways
The compound affects the PTEN/PI3K/AKT pathway . By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation and subsequent deactivation of PTEN . This allows PTEN to inhibit the PI3K/AKT pathway, thereby suppressing cell proliferation and promoting apoptosis.
Result of Action
The molecular effect of the compound’s action is the inhibition of CK2 and GSK3β, preventing the phosphorylation and deactivation of PTEN . This leads to the suppression of the PI3K/AKT pathway at the cellular level, resulting in reduced cell proliferation and increased apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is unique due to its benzothiazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-propan-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.ClH/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8;/h6-7H,3-5H2,1-2H3,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQANHREWPINIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=C(C1)SC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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